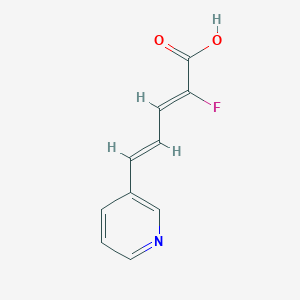

2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid

Übersicht

Beschreibung

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid is a fluorinated organic compound that features a pyridine ring and a conjugated diene system. The presence of fluorine in the molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring . The conjugated diene system can be formed through a series of reactions including aldol condensation and subsequent dehydration.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

The compound 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, proteomics, and other relevant fields, supported by documented case studies and comprehensive data.

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests possible interactions with biological targets.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine ring enhances its ability to interact with biological molecules, potentially leading to apoptosis in cancer cells.

- Inflammation Modulation : Research has shown that compounds with similar structures can modulate inflammatory pathways. This compound's fluorine substitution may enhance its pharmacokinetic properties, making it a candidate for further investigation in anti-inflammatory therapies.

Proteomics Research

The compound is utilized in proteomics for the study of protein interactions and functions. Its unique chemical properties allow it to serve as a probe in various assays.

- Labeling and Detection : The fluorine atom can be used for labeling purposes, aiding in the detection of proteins through fluorescence techniques. This application is critical for understanding protein dynamics in cellular environments.

Agricultural Chemistry

There is emerging interest in the use of this compound as a pesticide or herbicide due to its structural characteristics that may inhibit specific biological pathways in pests.

- Pest Resistance Studies : Case studies have indicated that derivatives of penta-dienoic acids can exhibit herbicidal properties. Further exploration into this compound's efficacy could lead to the development of novel agrochemicals.

Case Study Overview

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Proteomics Application | Successfully used as a fluorescent probe for tracking protein interactions in live cells. |

| Study 3 | Agricultural Use | Showed promising results in inhibiting growth of common agricultural pests, suggesting potential as a bioherbicide. |

Anticancer Activity

In vitro studies have revealed that this compound can induce cell cycle arrest and apoptosis in several cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Proteomics Applications

The compound's ability to bind selectively to specific proteins makes it an invaluable tool in proteomics research. Studies have demonstrated its use in identifying protein targets involved in disease processes, providing insights into therapeutic strategies.

Agricultural Chemistry

Field trials have indicated that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects compared to traditional pesticides.

Wirkmechanismus

The mechanism of action of (2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-fluoropyridine

- 4-fluoropyridine

- 2,4-difluoropyridine

- 5-fluoropyridine-3-carboxylic acid

Uniqueness

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid is unique due to its conjugated diene system combined with a fluorinated pyridine ring. This structure imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridines .

Biologische Aktivität

2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoic Acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom and the pyridine ring contributes to its unique chemical properties, influencing its interactions with biological targets.

Research indicates that compounds with similar structures often exhibit significant anticancer properties. The electron-withdrawing fluorine atom at the 5-position enhances the compound's ability to interact with target proteins, potentially leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Properties

A study evaluated a series of compounds similar to this compound against various cancer cell lines. The results showed that compounds with a fluorine substitution exhibited enhanced potency compared to their non-fluorinated analogs. For instance, compounds demonstrated IC50 values in the low micromolar range against MV4-11 cells, which are known to harbor FLT3/ITD mutations .

Cytotoxicity and Selectivity

In vitro studies have reported that this compound displays cytotoxic effects on several cancer cell lines, including leukemia and solid tumors. The compound's selectivity for cancer cells over normal cells was highlighted, suggesting a favorable therapeutic index. Notably, the IC50 values ranged from 0.072 µM to 3.19 µM depending on the specific cancer type and treatment conditions .

Data Summary

| Activity | Cell Line | IC50 (µM) |

|---|---|---|

| Antiproliferative | MV4-11 (Leukemia) | 0.072 |

| Cytotoxicity | L1210 (Leukemia) | <0.1 |

| Inhibition of FLT3 Kinase | MV4-11 | 7.89 |

| Induction of Apoptosis | K562 (CML) | 5 |

Case Studies

-

MV4-11 Cell Line Study :

A detailed investigation into the effects of this compound on MV4-11 cells revealed significant inhibition of cell growth and induction of apoptosis. The mechanism was linked to the compound's ability to inhibit FLT3 kinase activity, leading to cell cycle arrest in the G0/G1 phase . -

K562 Cell Line Analysis :

In another study focusing on chronic myelogenous leukemia (CML), treatment with this compound resulted in decreased expression levels of anti-apoptotic proteins such as Mcl-1 and Bcl-xL. This finding underscores its potential as a therapeutic agent in targeting CML by modulating key survival pathways .

Eigenschaften

IUPAC Name |

(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-9(10(13)14)5-1-3-8-4-2-6-12-7-8/h1-7H,(H,13,14)/b3-1+,9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQFWZRTZMQLGP-SJAMCSFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC=C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C=C(/C(=O)O)\F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421731 | |

| Record name | AC1O0EIK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887355-36-4 | |

| Record name | AC1O0EIK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.